3-Chloro-1-(morpholin-4-yl)propan-1-one
Overview
Description
3-Chloro-1-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a morpholine ring attached to a chloropropanone moiety, which imparts unique chemical properties.
Preparation Methods
The synthesis of 3-Chloro-1-(morpholin-4-yl)propan-1-one typically involves the reaction of morpholine with 3-chloropropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
3-Chloro-1-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
3-Chloro-1-(morpholin-4-yl)propan-1-one can be compared with similar compounds such as:
3-Chloro-1-thiomorpholin-4-yl-propan-1-one: This compound has a sulfur atom in place of the oxygen in the morpholine ring, which can alter its chemical properties and reactivity.
1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one: This compound contains a piperazine ring instead of the chloropropanone moiety, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific chemical structure, which provides a balance of reactivity and stability, making it suitable for a variety of research and industrial applications.
Properties
IUPAC Name |
3-chloro-1-morpholin-4-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-2-1-7(10)9-3-5-11-6-4-9/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPBOUGBOGWTDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336295 | |
Record name | 3-Chloropropionic acid, morpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60247-09-8 | |
Record name | 3-Chloropropionic acid, morpholide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-1-(morpholin-4-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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